Trimethyl cyclohexene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

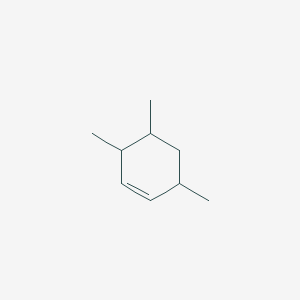

Trimethyl cyclohexene, also known as 1,3,3-trimethylcyclohexene, is an organic compound with the molecular formula C9H16. It is a cycloalkene, which means it contains a ring structure with a double bond. This compound is notable for its unique structure, which includes three methyl groups attached to a cyclohexene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl cyclohexene can be synthesized through several methods. One common approach involves the dehydration of trimethylcyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to prevent over-dehydration and formation of unwanted by-products.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of trimethylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the aromatic ring to form the cyclohexene structure while preserving the methyl groups.

Chemical Reactions Analysis

Types of Reactions

Trimethyl cyclohexene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to trimethylcyclohexane using hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclohexene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under mild heating conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst at elevated temperatures and pressures.

Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a light source or a radical initiator.

Major Products

Oxidation: Trimethylcyclohexanone

Reduction: Trimethylcyclohexane

Substitution: Halogenated this compound derivatives

Scientific Research Applications

Chemical Properties and Structure

Trimethyl cyclohexene refers to a group of compounds characterized by a cyclohexene ring with three methyl groups attached. The specific structural variations can lead to different properties and applications. For instance, the compound 2,6,6-trimethyl-1-cyclohexene is notable for its organoleptic properties, which make it suitable for use in flavoring and fragrance formulations.

Applications in Fragrance and Flavoring

1. Fragrance Industry:

this compound derivatives are widely used as fragrance ingredients due to their pleasant aroma profiles. They are capable of enhancing floral, fruity, and sweet notes in perfumes. For example, the hydrogenated derivatives of 2,6,6-trimethyl cyclohexene have been noted for their ability to augment raspberry-like and grape juice-like aromas in perfumery .

2. Food Flavoring:

These compounds are also utilized in food products to enhance flavor profiles. They can impart sweet and fruity characteristics to various foodstuffs, including chewing gums and confectionery items . The ability to modify odor characteristics makes them valuable in creating appealing flavors that mimic natural fruit essences.

Safety Assessments

Safety evaluations have been conducted on various this compound derivatives. For instance, 2,4,6-trimethyl-3-cyclohexene-1-methanol has been assessed for genotoxicity and found to be non-mutagenic in standard assays . This safety profile is crucial for their application in consumer products.

Case Studies

Case Study 1: Use in Perfumes

A study highlighted the use of this compound derivatives in commercial perfumes. The compounds were found to enhance the longevity and complexity of fragrance profiles without discoloration over time. This characteristic is particularly important for high-end perfumes where aesthetic quality is paramount.

Case Study 2: Food Flavoring Applications

In another study focusing on food flavoring compositions, this compound was incorporated into raspberry-flavored products. The results indicated a significant improvement in consumer acceptance due to the enhanced aroma provided by the compound .

Comparative Data Table

| Compound | Application | Safety Profile | Notes |

|---|---|---|---|

| 2,6,6-Trimethyl-1-cyclohexene | Fragrance | Non-mutagenic | Enhances floral and fruity notes |

| 2,4,6-Trimethyl-3-cyclohexene-1-methanol | Food Flavoring | Non-genotoxic | Improves flavor profiles in confectionery |

| Hydrogenated derivatives | Perfume | Stable over time | Used in high-end fragrances |

Mechanism of Action

The mechanism of action of trimethyl cyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, during oxidation, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which is then further oxidized to form the ketone. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Trimethyl cyclohexene can be compared with other similar compounds, such as:

Cyclohexene: A simpler cycloalkene with no methyl groups. It undergoes similar reactions but lacks the steric hindrance provided by the methyl groups.

1,3,3-Trimethylcyclohexane: A fully saturated analog of this compound. It is less reactive due to the absence of a double bond.

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: A related compound with an additional aldehyde functional group, which introduces different reactivity and applications.

This compound is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name |

3,4,6-trimethylcyclohexene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h4-5,7-9H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAJVFVWRKTVLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C=C1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.